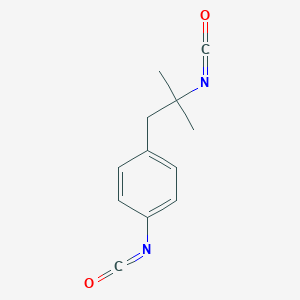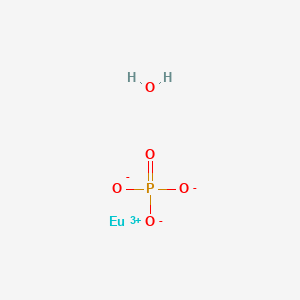
Dimethyl 1,5-naphthalenedicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 1,5-naphthalenedicarboxylate (DMNDC) is a chemical compound that belongs to the family of naphthalene derivatives. It is commonly used in scientific research as a building block for the synthesis of various organic compounds. DMNDC is a white crystalline solid with a molecular weight of 270.28 g/mol and a melting point of 135-138°C.
Scientific Research Applications
Dimethyl 1,5-naphthalenedicarboxylate is widely used in scientific research as a building block for the synthesis of various organic compounds. It is commonly used in the synthesis of liquid crystals, polymers, and pharmaceuticals. Dimethyl 1,5-naphthalenedicarboxylate is also used in the synthesis of fluorescent dyes and as a precursor for the synthesis of other naphthalene derivatives.
Mechanism of Action
The mechanism of action of Dimethyl 1,5-naphthalenedicarboxylate is not well understood. However, it is believed that Dimethyl 1,5-naphthalenedicarboxylate acts as a nucleophile in various chemical reactions. It can react with electrophiles such as carbonyl compounds, halogens, and epoxides to form new compounds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of Dimethyl 1,5-naphthalenedicarboxylate. However, it has been reported that Dimethyl 1,5-naphthalenedicarboxylate can induce cytotoxicity in cancer cells. It has also been shown to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One of the main advantages of Dimethyl 1,5-naphthalenedicarboxylate is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of Dimethyl 1,5-naphthalenedicarboxylate is its limited solubility in common organic solvents, which can make it difficult to work with in certain reactions.
Future Directions
For the use of Dimethyl 1,5-naphthalenedicarboxylate include the synthesis of new liquid crystal materials, new pharmaceuticals, and further research on its mechanism of action and potential toxicity.
Synthesis Methods
Dimethyl 1,5-naphthalenedicarboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction of 1,5-naphthalenedicarboxylic acid with methanol and a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified by recrystallization.
properties
CAS RN |
19458-95-8 |
|---|---|
Product Name |
Dimethyl 1,5-naphthalenedicarboxylate |
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
dimethyl naphthalene-1,5-dicarboxylate |
InChI |
InChI=1S/C14H12O4/c1-17-13(15)11-7-3-6-10-9(11)5-4-8-12(10)14(16)18-2/h3-8H,1-2H3 |
InChI Key |
CUDOKCQJXWWKTD-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC2=C1C=CC=C2C(=O)OC |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC=C2C(=O)OC |
synonyms |
1,5-Naphthalenedicarboxylic acid diMethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)






![6-(Methylsulfonyl)pyrimido[5,4-d]pyrimidin-4-ol](/img/structure/B170135.png)
![6-Chloro-1,3-dihydropyrrolo[3,2-B]pyridin-2-one](/img/structure/B170136.png)

![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)

![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)
